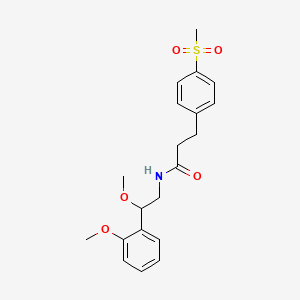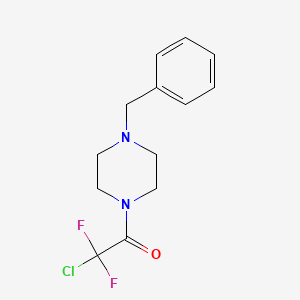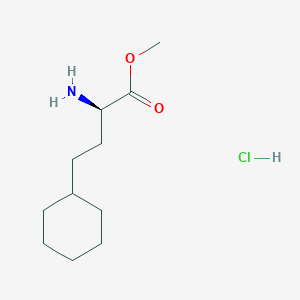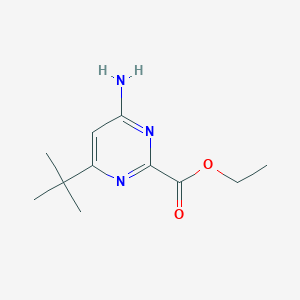![molecular formula C11H8ClNO4S2 B2843461 4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid CAS No. 866039-48-7](/img/structure/B2843461.png)
4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is part of many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid” is complex, with a thiazole ring attached to a benzenesulfonyl group and a carboxylic acid group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
- Thiazole derivatives, including those containing the chlorothiazole moiety, have been explored for their potential as agrochemicals. These compounds may exhibit insecticidal, fungicidal, or herbicidal properties. Researchers investigate their efficacy in protecting crops and controlling pests .
- The chlorothiazole scaffold has attracted attention in medicinal chemistry due to its diverse biological activities. Scientists explore modifications of this core structure to design novel drugs. For instance:
- Antimicrobial Activity : Some chlorothiazole derivatives exhibit antimicrobial properties, making them potential candidates for combating bacterial and fungal infections .
- Anticancer Potential : Researchers have investigated the use of thiazole-based compounds in cancer treatment. These molecules may interfere with tumor growth pathways .
- Anti-Inflammatory and Antioxidant Effects : Chlorothiazole derivatives have been studied for their anti-inflammatory and antioxidant activities, which could have implications for various diseases .
- Antihypertensive Agents : Certain thiazole-containing compounds show promise in managing hypertension .
- Anti-Alzheimer’s Agents : The chlorothiazole scaffold has been explored for potential Alzheimer’s disease therapies .
- Beyond pharmaceuticals, thiazoles find use in industrial applications. They contribute to rubber vulcanization, liquid crystals, catalysts, dyes, and pigments .
- Thiazoles have been investigated as sensitizers in photographic processes. Their ability to absorb light and enhance photochemical reactions makes them valuable in this context .
- Thiazole moieties appear in various natural products, such as vitamin B1 (thiamine) and penicillin. Researchers study their synthesis and role in these bioactive compounds .
- Thiazoles have been incorporated into materials for diverse applications. They contribute to the development of sensors, sunscreens, and other functional materials .
Agrochemicals and Pesticides
Pharmaceuticals and Drug Design
Industrial Applications
Photographic Sensitizers
Natural Product Synthesis
Materials Science and Sensors
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to affect multiple biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and tumor cells, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of these cells .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability. The specific impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects, such as inhibiting the growth of bacteria, fungi, and tumor cells, and inducing cell death .
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether suggests that the solvent used could potentially influence the action and efficacy of this compound. Additionally, the stability of this compound at different temperatures and pH levels would need further investigation.
properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methylsulfonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-11-13-5-8(18-11)6-19(16,17)9-3-1-7(2-4-9)10(14)15/h1-5H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLSUBQMUGFYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)
![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)
![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)

![Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2843394.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2843395.png)

![6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile](/img/structure/B2843398.png)
![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2843400.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2843401.png)